![molecular formula C9H13Cl2NO3 B585278 L,L-Dityrosine Dihydrochloride CAS No. 221308-01-6](/img/structure/B585278.png)
L,L-Dityrosine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L,L-Dityrosine Dihydrochloride is a chemical compound with the molecular formula C18 H20 N2 O6 . 2 Cl H and a molecular weight of 433.28 . It can be used as a biomarker to detect oxidative protein damage and selective proteolysis .
Molecular Structure Analysis
The molecular formula of L,L-Dityrosine Dihydrochloride is C18 H20 N2 O6 . 2 Cl H . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
Dityrosine is formed by the oxidation of two tyrosine residues in proteins. This reaction can be catalyzed by various enzymes, such as CYP56A1 and myeloperoxidase . The specific chemical reactions involving L,L-Dityrosine Dihydrochloride are not detailed in the search results.Physical And Chemical Properties Analysis
L,L-Dityrosine Dihydrochloride is a solid substance that should be stored at -20° C. Its melting point is between 179-185° C (dec.) .Scientific Research Applications
Biosynthesis in Yeast Spore Wall : L,L-Dityrosine is a key component in the yeast spore wall, essential for spore resistance to environmental conditions. The biosynthesis involves specific enzymes encoded by the DIT1 and DIT2 genes, with DIT1 converting L-tyrosine to a tyrosine-containing precursor and DIT2 responsible for dimerization to form dityrosine-containing precursors. This process is crucial for the top layer formation of the yeast spore wall (Briza, Eckerstorfer, & Breitenbach, 1994).
Marker of Oxidation in Biological Systems : Dityrosine is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages, serving as a specific marker of oxidation. This process indicates that L-tyrosine competes effectively as a substrate for myeloperoxidase, suggesting a role in the phagocyte inflammatory response (Heinecke, Li, Daehnke, & Goldstein, 1993).
Use in Detecting Oxidative Protein Damage : Dityrosine can be used as a biomarker to detect oxidative protein damage. It is typically prepared by horseradish peroxidase-catalyzed oxidation of L-tyrosine and has applications in binding to polymers, amino acids, drugs, antibodies, etc. (Lee, Choi, Kim, & Ahn, 2011).
Analytical Methods for Detection : Advanced analytical methods like chromatographic separation followed by mass spectrometry have been developed to detect dityrosine in biological samples. Elevated levels of dityrosine have been associated with various pathologies, including eye cataracts, atherosclerosis, and neurodegenerative diseases (DiMarco & Giulivi, 2007).
Indicator of Oxidative Stress in Aging and Disease : Dityrosine formation in proteins is a clinical marker of oxidative stress, aging, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. This has led to studies characterizing the fragmentation pattern of dityrosine cross-linked peptides for potential diagnostic applications (Mukherjee et al., 2017).
Safety and Hazards
L,L-Dityrosine Dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off with plenty of soap and water. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Future Directions
Research is ongoing to understand the role of dityrosine crosslinking in response to oxidative stress. A recent study identified 71 dityrosine crosslinks and 410 dityrosine loop links on 352 proteins in E. coli, suggesting that dityrosine crosslinking may play a critical role in regulating metabolic pathways in response to oxidative stress .
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNKRSZLCYTHJ-JZGIKJSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.